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molecular formula C10H14BrNO2 B8334555 2-Bromo-5-(diethoxymethyl)pyridine

2-Bromo-5-(diethoxymethyl)pyridine

Cat. No. B8334555
M. Wt: 260.13 g/mol
InChI Key: ANNCZSPPEMBOSG-UHFFFAOYSA-N
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Patent
US09067923B2

Procedure details

In ethanol (50 mL) was dissolved 6-bromonicotinaldehyde (6.00 g, 32.3 mmol). Triethyl orthoformate (10.74 mL, 64.5 mmol) and p-toluenesulfonic acid mono-hydrate (307 mg, 1.613 mmol) were added and the mixture was reflexed for 3 hours. The solvent was evaporated from the mixture under reduced pressure. A saturated sodium bicarbonate solution and water were added and extraction with ethyl acetate was performed. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and filtered. The solvent was evaporated from the filtrate under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=9/1) to give compound BC1 (7.60 g, 91% yield).
Quantity
10.74 mL
Type
reactant
Reaction Step One
Quantity
307 mg
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5](C=O)=[CH:4][N:3]=1.[CH:10]([O:17][CH2:18][CH3:19])([O:14][CH2:15][CH3:16])OCC.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(O)C>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:10]([O:14][CH2:15][CH3:16])[O:17][CH2:18][CH3:19])=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10.74 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
307 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
BrC1=NC=C(C=O)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the mixture under reduced pressure
ADDITION
Type
ADDITION
Details
A saturated sodium bicarbonate solution and water were added
EXTRACTION
Type
EXTRACTION
Details
extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=9/1)
CUSTOM
Type
CUSTOM
Details
to give compound BC1 (7.60 g, 91% yield)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC1=NC=C(C=C1)C(OCC)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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